Structural and Predicted Physicochemical Distinction from the Des-Nitro Analog (4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidine)
4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine differs from the widely available intermediate 4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine (CAS 111897-11-1) by the presence of a 3-nitropyridin-2-yl substituent on the piperidine nitrogen. This substitution increases the molecular weight from 217.3 to 339.3 g/mol and introduces an additional hydrogen bond acceptor (nitro group), altering the computed lipophilicity (cLogP from approximately 1.5 to 2.5) and increasing the hydrogen bond acceptor count from 3 to 6 [1]. The nitro group further provides a reducible handle for potential prodrug strategies or metabolic activation, which is absent in the parent scaffold [1].
| Evidence Dimension | Physicochemical properties and functional group composition |
|---|---|
| Target Compound Data | MW 339.3 g/mol; cLogP 2.5; HBA 6; contains reducible 3-nitropyridine group [1] |
| Comparator Or Baseline | 4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidine (CAS 111897-11-1): MW 217.3 g/mol; estimated cLogP ~1.5; HBA 3; no nitro group [1] |
| Quantified Difference | ΔMW = +122.0 g/mol; ΔcLogP ≈ +1.0; ΔHBA = +3; nitro group absent/present |
| Conditions | Computed physicochemical properties from PubChem (2025 release) and standard estimation methods [1] |
Why This Matters
The altered lipophilicity and hydrogen bonding capacity directly affect membrane permeability and protein binding, making the nitropyridine-substituted compound a distinct chemical entity for structure-activity relationship (SAR) studies and hit-to-lead programs.
- [1] PubChem. (2025). Compound Summary for CID 2766226: 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1046454-88-9 View Source
